molecular formula C11H14ClN3O B1493006 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 491837-82-2

2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No. B1493006
CAS RN: 491837-82-2
M. Wt: 239.7 g/mol
InChI Key: TZTSVALIEKLWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one” is a compound that belongs to a class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . This compound has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .


Synthesis Analysis

In the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, a series of novel compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Fluorescent Sensing and Biosensing

A study demonstrated the synthesis of novel macrocycles that exhibit fluorescent properties and remarkable solvatofluorochromism in various organic solvents. These compounds were tested as fluorescent sensors towards metals, particularly showing noticeable fluorescence in the presence of Pb2+. Further experiments evaluated their capability to detect Pb2+ in PC12 (adrenal pheochromocytoma) cells, indicating zero cytotoxicity at about 0.01 μM and acceptable biosensing capability for detecting Pb2+ in tested cells (Abdolmaleki et al., 2020).

Synthesis of Pyrazolyl Substituted and Fused Pyridines

Research on the conjugate addition of methylene-active ethanenitriles to certain compounds led to the formation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and fused pyridines. This study outlines a facile one-pot synthesis method in ethanolic solution containing catalytic amounts of piperidine, showcasing the versatility of related chemical structures in synthesizing complex organic compounds (Latif et al., 2003).

Corrosion Inhibition

A targeted synthesis of cadmium(II) Schiff base complexes investigated their corrosion inhibition properties on mild steel upon treatment with HCl. The study found that azide complexes, particularly those forming polymeric complexes, show higher inhibition activity, providing a new perspective on the use of these complexes in materials and corrosion engineering (Das et al., 2017).

Building Blocks for Crown Ethers

Another study focused on the synthesis of valuable building blocks for the creation of functionalized crown ethers. The research presents a convenient method based on the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, followed by Schwenk-Papa reduction, to develop 1-(pyridin-2-yl)ethan-1,2-diol and related compounds. These building blocks are crucial for constructing crown ethers with specific functionalities (Nawrozkij et al., 2014).

properties

IUPAC Name

2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSVALIEKLWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226795
Record name 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

491837-82-2
Record name 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491837-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.